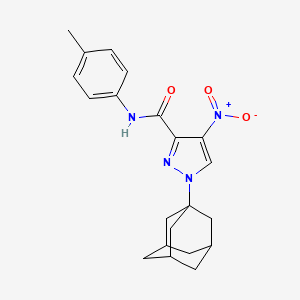
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as "Adapazar" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole-3-carboxamide derivatives and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Adapazar is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Adapazar has been shown to exhibit several biochemical and physiological effects. In preclinical studies, Adapazar has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. Adapazar has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, Adapazar has been reported to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Adapazar has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. Adapazar has also been shown to exhibit potent anti-inflammatory and analgesic activities, making it an attractive candidate for use in preclinical studies. However, the limitations of Adapazar include its low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Adapazar. One potential direction is the development of Adapazar as a therapeutic agent for the treatment of inflammatory disorders such as arthritis. Another potential direction is the development of Adapazar as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of Adapazar and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, Adapazar is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Adapazar is straightforward, and the compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it an attractive candidate for use in preclinical studies. Further studies are needed to fully understand the mechanism of action of Adapazar and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of Adapazar involves the reaction of 1-adamantylamine, 4-methylphenyl hydrazine, and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired compound with a good yield. The synthesis of Adapazar has been reported in several scientific journals, and the method has been optimized for better yields.
Wissenschaftliche Forschungsanwendungen
Adapazar has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of Adapazar is in the field of medicinal chemistry. Adapazar has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. It has also been reported to have antitumor activity against several cancer cell lines. Adapazar has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-2-4-17(5-3-13)22-20(26)19-18(25(27)28)12-24(23-19)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNQBKUXUXAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitropyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)
![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
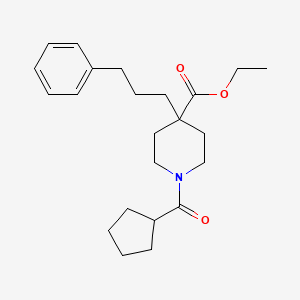
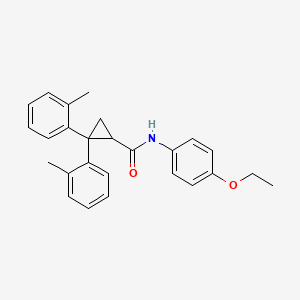
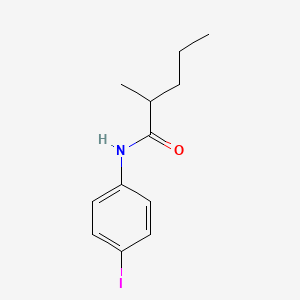
![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)

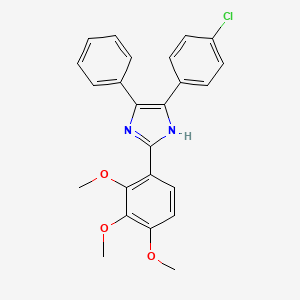
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)